(R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid
Description
Properties
IUPAC Name |
(2R)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12(10-8-14-6-7-15-10)16-11(13(18)19)9-4-2-1-3-5-9/h6-9,11H,1-5H2,(H,16,17)(H,18,19)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJCLNODLCIGDU-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(=O)O)NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including the Bohlmann-Rahtz pyridine synthesis or the Hantzsch dihydropyridine synthesis.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via Grignard reagents or organozinc reagents in the presence of a suitable catalyst.
Formation of the Carboxamido Group: The carboxamido group can be formed by reacting the pyrazine derivative with an appropriate amine under acidic or basic conditions.
Final Assembly: The final step involves the coupling of the cyclohexyl-pyrazine derivative with acetic acid or its derivatives under suitable reaction conditions.
Industrial Production Methods: Industrial production of ®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the pyrazine ring or the carboxamido group, resulting in the formation of amines or reduced pyrazine derivatives.
Substitution: The compound can participate in substitution reactions, especially at the pyrazine ring, where halogenation or alkylation can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products:
Oxidation: Cyclohexanone or cyclohexanol derivatives.
Reduction: Amines or reduced pyrazine derivatives.
Substitution: Halogenated or alkylated pyrazine derivatives.
Scientific Research Applications
Reaction Types
The compound can undergo various reactions, including:
- Oxidation : Can lead to ketones or alcohols.
- Reduction : May result in amines or reduced pyrazine derivatives.
- Substitution : Possible halogenation or alkylation at the pyrazine ring.
Chemistry
(R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid serves as a crucial building block in organic synthesis. Its unique structure allows researchers to explore reaction mechanisms and catalysis, providing insights into chemical reactivity and stability.
Biology
In biological research, this compound is employed in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to interact with specific molecular targets makes it valuable for investigating cellular processes and signaling pathways.
Medicine
The compound has potential therapeutic applications, particularly in:
- Anti-inflammatory Agents : Its structural properties may enable it to modulate inflammatory pathways.
- Anticancer Agents : Preliminary studies suggest it could interact with cancer-related molecular targets, although further research is needed to validate these claims.
Industrial Applications
In industry, this compound can be utilized in the development of new materials such as polymers and coatings. Its distinctive chemical properties contribute to material performance and durability.
Mechanism of Action
The mechanism of action of ®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyrazine-2-carboxamido-acetic acid derivatives , which are characterized by their pyrazine ring and amide-linked substituents. Below is a comparative analysis with key analogues:
Table 1: Comparison of Key Compounds
Key Research Findings
Anticancer Potential: Pyrazinecarboxamido derivatives demonstrate activity against cancer cell lines, though the target compound’s efficacy remains under investigation.
Antimicrobial Optimization: Substitution at the phenyl or cyclohexyl group modulates activity. For example, nitro or cyano groups at specific positions enhance M. tuberculosis inhibition .
Drug Development: Derivatives like (S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid are critical intermediates in antiviral drugs (e.g., telaprevir), underscoring the versatility of this scaffold .
Biological Activity
(R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is an organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
This compound features a cyclohexyl group, a pyrazine ring, and a carboxamido group attached to an acetic acid moiety. This unique structure contributes to its interaction with biological targets and its potential therapeutic applications.
Target Interactions
The compound is believed to interact with specific molecular targets, particularly in the context of mycobacterial infections. Related compounds have demonstrated the ability to disrupt the cell membrane of mycobacteria, specifically targeting membrane energetics and transport functions in Mycobacterium tuberculosis . This suggests that this compound may share similar mechanisms.
Biochemical Pathways
Research indicates that compounds related to this compound can inhibit key enzymes involved in metabolic pathways. For example, studies have shown that pyrazinecarboxamide derivatives can inhibit fatty acid synthase (FAS), which is crucial for lipid biosynthesis in various organisms .
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazine derivatives, including this compound. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. The investigation into structure-activity relationships (SAR) has revealed that certain modifications can enhance antiproliferative activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazine derivative A | K562 (leukemia) | 14.60 |
| Pyrazine derivative B | HeLa (cervical cancer) | 7.90 |
| This compound | TBD | TBD |
Note: TBD indicates that specific IC50 values for this compound are yet to be determined.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. The compound's structural characteristics allow it to modulate inflammatory pathways effectively, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluated a series of pyrazine derivatives for their ability to inhibit cancer cell proliferation. The results indicated that modifications to the pyrazine structure significantly impacted their potency against various cancer types, suggesting a pathway for optimizing this compound for enhanced efficacy .
- Enzyme Interaction Studies : Biochemical assays have been conducted to assess how this compound interacts with key metabolic enzymes. These studies highlight its potential role in disrupting metabolic pathways critical for disease progression .
- In Vivo Studies : Preliminary animal studies are underway to evaluate the pharmacokinetics and therapeutic potential of this compound in models of cancer and inflammation. These studies aim to establish safe dosage levels and assess the compound's bioavailability .
Q & A
Q. Reagents/Conditions Table
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Ester hydrolysis | NaOH (1 M), THF/MeOH, 0°C → RT | Acid (R)-34 | 95% |
| Amide coupling | EDC•HCl, HOAt, DMF, 3 days | Peptide derivative | 84% |
How can coupling efficiency be optimized during peptide derivative synthesis?
Advanced Experimental Design
Coupling efficiency depends on:
- Reagent Selection : EDC•HCl with HOAt enhances activation of carboxylic acids, reducing racemization .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity.
- Reaction Time : Extended stirring (72 hours) ensures complete conversion, monitored by TLC or HPLC .
Q. Critical Parameters :
- Maintain anhydrous conditions to prevent side reactions.
- Use molar ratios of 1:1.5 (acid:coupling agent) for optimal activation.
What analytical techniques validate the stereochemical purity of this compound?
Q. Basic Characterization
- Chiral HPLC : Resolves enantiomers using polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases.
- X-ray Crystallography : Confirms absolute configuration, as demonstrated for structurally similar (S)-enantiomers .
- NMR Spectroscopy : ¹H/¹³C NMR identifies diastereotopic protons and confirms cyclohexyl/pyrazine moieties .
How can enantiomeric resolution be achieved during asymmetric synthesis?
Q. Advanced Kinetic Strategies
- Dynamic Kinetic Resolution (DKR) : Utilize biocatalysts (e.g., lipases) or chiral auxiliaries to bias the reaction toward the (R)-enantiomer .
- Chiral Chromatography : Preparative-scale separation using cellulose-based stationary phases for gram-scale purification .
Case Study : The (S)-enantiomer was resolved via silica gel chromatography with triethylamine-modified eluents (c-Hex:EtOAc, 2:1) .
What methods quantify this compound in biological matrices?
Q. Advanced Bioanalytical Approaches
- Immunoassays : Develop polyclonal antibodies against the pyrazine moiety, leveraging ELISA for low-concentration detection (LOD ~0.1 ng/mL) .
- LC-MS/MS : Use deuterated internal standards (e.g., d₃-cyclohexyl analogs) for precise quantification in plasma/tissue homogenates .
Q. Validation Criteria :
- Spike-and-recovery tests (85–115% recovery).
- Cross-reactivity checks against pyrazine derivatives.
Under what conditions does this compound undergo hydrolysis or degradation?
Q. Stability Analysis
- Acidic Hydrolysis : Degrades in HCl (pH < 3) via cleavage of the amide bond, releasing pyrazine-2-carboxylic acid .
- Basic Conditions : Stable in NaOH (pH 8–10) but degrades at pH > 12, forming cyclohexylglycine derivatives .
Q. Storage Recommendations :
- Store at –20°C in anhydrous DMSO or EtOAc to prevent moisture-induced hydrolysis.
How does the stereochemistry (R vs. S) influence biological activity?
Q. Advanced Structure-Activity Relationship (SAR)
Q. Testing Methodology :
- In vitro assays : Compare IC₅₀ values of (R)- and (S)-forms against target enzymes .
- Molecular Docking : Simulate binding poses using software like AutoDock Vina.
What computational tools predict reactivity or metabolic pathways?
Q. Advanced Modeling Approaches
- pKa Prediction : Tools like ACE acidity calculator estimate ionization states (e.g., carboxylic acid pKa ~2.5) .
- Metabolic Sites : PISTACHIO/BKMS databases predict hydroxylation at the cyclohexyl ring or pyrazine N-oxidation .
Validation : Cross-reference predictions with in vitro microsomal studies.
How is this compound used in multicomponent reaction (MCR) frameworks?
Q. Advanced Synthetic Applications
- Ugi Reaction : Incorporate as a carboxylic acid component with amines, isocyanides, and aldehydes to generate peptidomimetics .
- Solid-Phase Synthesis : Anchor via its carboxyl group to resin for iterative peptide elongation .
Case Study : Synthesized proline derivatives via MCRs for antimicrobial activity screening .
What are the key challenges in scaling up its synthesis?
Q. Process Chemistry Considerations
- Purification : Chromatography is impractical for large batches; switch to crystallization (e.g., EtOAc/hexane recrystallization).
- Cost-Efficiency : Replace BOP reagent with cheaper alternatives (e.g., HATU) without compromising yield .
Q. Optimization Metrics :
- Space-time yield (g/L·h).
- E-factor (kg waste/kg product).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
